molecular formula C16H10Cl2N2O4 B2748896 2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide CAS No. 683235-52-1

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide

Cat. No. B2748896
CAS RN: 683235-52-1
M. Wt: 365.17
InChI Key: SMRCEJYGQFMDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of research. This compound is commonly referred to as DCPIA and is synthesized using a specific method. DCPIA has been found to have a unique mechanism of action and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have explored the synthesis and potential biological activities of derivatives related to "2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide" with a focus on their anti-inflammatory, anticonvulsant, antimicrobial, and antinociceptive effects.

  • Anti-inflammatory Applications : A study by Nikalje, Hirani, and Nawle (2015) detailed the synthesis of novel compounds, including derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamide, for their anti-inflammatory activity. These compounds demonstrated significant anti-inflammatory effects in both in vitro and in vivo models, highlighting their potential as therapeutic agents for inflammation-related conditions (Nikalje, Hirani, & Nawle, 2015).

  • Anticonvulsant and Antidepressant Effects : Another research focused on the synthesis of derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide, which were evaluated for their anticonvulsive and antidepressant activities. Some of these compounds showed protective effects against pentylenetetrazole-induced seizures and exhibited antidepressant-like activity in animal models, suggesting their potential application in neurological disorders (Xing-Hua Zhen et al., 2015).

  • Antimicrobial Properties : Research by Debnath and Ganguly (2015) synthesized and characterized a series of N-aryl acetamide derivatives, including structures similar to the chemical , for their antibacterial and antifungal activities. Some of these derivatives showed promising activities against pathogenic microorganisms, indicating their potential as antimicrobial agents (Debnath & Ganguly, 2015).

  • Antinociceptive Effect : Navarrete-Vázquez et al. (2016) designed and synthesized a compound with structural similarities, showing significant σ1 receptor affinity and antinociceptive effects in the formalin test. This suggests its potential application in managing pain, particularly inflammatory pain (Navarrete-Vázquez et al., 2016).

Quantum Chemical Calculations and Molecular Docking

Further studies have delved into the quantum chemical calculations and molecular docking to understand the interaction mechanisms and structural conformations of related compounds, providing insights into their potential applications in drug development and material science.

  • Quantum Chemical and Molecular Docking Studies : Choudhary et al. (2014) conducted quantum chemical calculations and molecular docking of compounds including 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide, offering insights into their conformations, vibrational spectroscopic properties, electronic structure, and reactivity. This research aids in understanding the molecular basis of their biological activities and potential pharmaceutical applications (Choudhary et al., 2014).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-8-1-4-13(12(18)5-8)24-7-14(21)19-9-2-3-10-11(6-9)16(23)20-15(10)22/h1-6H,7H2,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRCEJYGQFMDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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